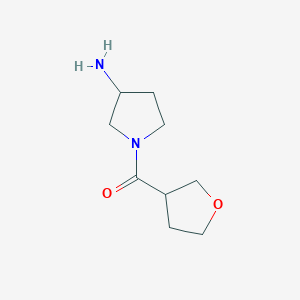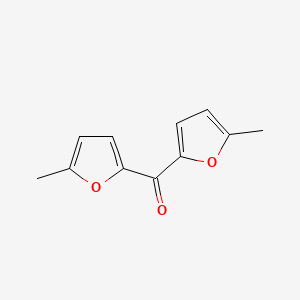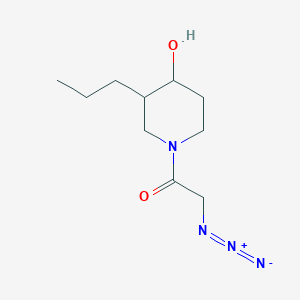
(1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
Vue d'ensemble
Description
(1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C11H14F2N2O and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a serine protease that plays a crucial role in the alternate pathway of the complement system, an essential part of the immune response .
Mode of Action
Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . This suggests that (1-(2-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol might interact with its targets in a similar manner, potentially inhibiting enzymatic activity and disrupting biochemical pathways.
Biochemical Pathways
If we consider the potential inhibition of complement factor d, this could disrupt the alternate pathway of the complement system . Similarly, inhibition of PqsD would affect the production of signal molecules in Pseudomonas aeruginosa .
Pharmacokinetics
The compound’s molecular weight (1231525 g/mol) and its structural similarity to other aminobenzyl alcohols suggest it may have similar pharmacokinetic properties .
Result of Action
Based on its potential mode of action, it could disrupt the function of its target proteins, leading to changes in cellular processes such as immune response or bacterial communication .
Propriétés
IUPAC Name |
[1-(2-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-8(6-16)15(7-11)10-4-2-1-3-9(10)14/h1-4,8,16H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHYRXCVZXPOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)



![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)

![2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B1491432.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)



![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)


